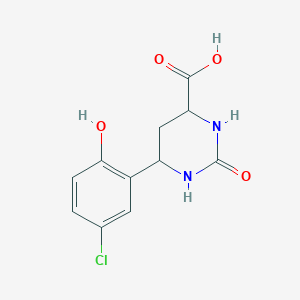

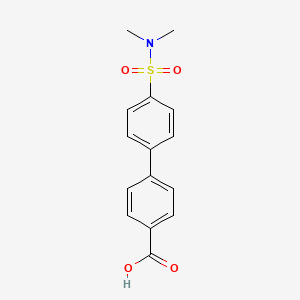

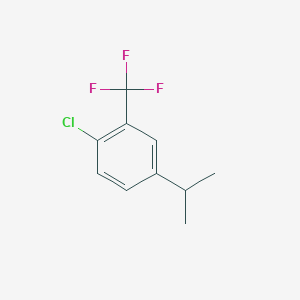

![molecular formula C10H13NO B6329632 4-{[(Prop-2-en-1-yl)amino]methyl}phenol CAS No. 46125-32-0](/img/structure/B6329632.png)

4-{[(Prop-2-en-1-yl)amino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{[(Prop-2-en-1-yl)amino]methyl}phenol” is a chemical compound that belongs to the class of organic compounds known as methoxyphenols . These are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It is also related to the class of alkylaminophenol compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . Other laboratory methods for the synthesis of phenols include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Aplicaciones Científicas De Investigación

4-{[(Prop-2-en-1-yl)amino]methyl}phenol has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. In particular, this compound has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, an antiviral, and an antioxidant.

Mecanismo De Acción

Target of Action

The primary targets of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are currently unknown . It is known that the compound is used for chemical probe synthesis . This suggests that it may interact with a variety of biological targets, depending on the specific ligand or pharmacophore to which it is appended .

Mode of Action

It is known that this compound contains a light-activated benzophenone, alkyne tag, and amine synthetic handle . This suggests that it may allow for UV light-induced covalent modification of a biological target .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Given its potential use in chemical probe synthesis, it is likely that the compound could affect a wide range of pathways depending on the specific target to which it is directed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . Its solubility and stability under various conditions would be crucial factors influencing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Its potential for uv light-induced covalent modification of a biological target suggests that it could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound . Specific details about how these factors might affect the compound’s action are currently unknown .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol in laboratory experiments offers several advantages. First, this compound is relatively inexpensive and easy to synthesize. Second, this compound has a wide range of biological activities, making it a useful tool for the study of various diseases. Finally, this compound is relatively stable, allowing for long-term storage and use.

However, there are some limitations to the use of this compound in laboratory experiments. First, this compound is not soluble in water, making it difficult to use in aqueous solutions. Second, this compound is not very stable at high temperatures, making it difficult to use in certain types of experiments. Finally, this compound has not been extensively studied, and its mechanism of action is not fully understood.

Direcciones Futuras

The potential applications of 4-{[(Prop-2-en-1-yl)amino]methyl}phenol are vast, and there are many possible future directions for research. First, further studies are needed to elucidate the mechanism of action of this compound. Second, this compound could be used as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Third, this compound could be used as a tool for the study of inflammation, oxidative stress, and other biological processes. Fourth, this compound could be used to develop new drugs or drug delivery systems. Finally, this compound could be used to develop new synthetic intermediates or catalysts for organic synthesis.

Métodos De Síntesis

4-{[(Prop-2-en-1-yl)amino]methyl}phenol can be synthesized from two different methods. The first is a direct synthesis from the reaction of prop-2-en-1-yl chloride and aniline, followed by an acid-catalyzed cyclization reaction. The second method involves the reaction of 4-hydroxybenzoic acid with p-toluenesulfonic acid, followed by a reaction with aniline. Both methods produce this compound in high yields.

Propiedades

IUPAC Name |

4-[(prop-2-enylamino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h2-6,11-12H,1,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRVDVAPFLNBEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

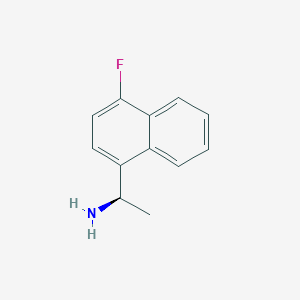

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)

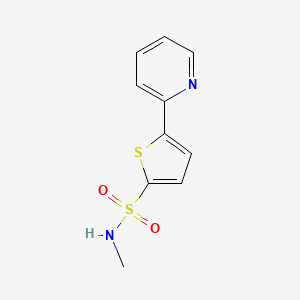

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

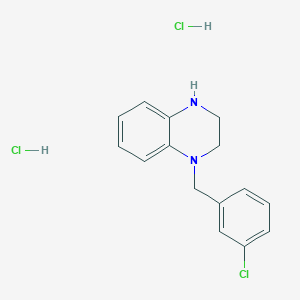

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)